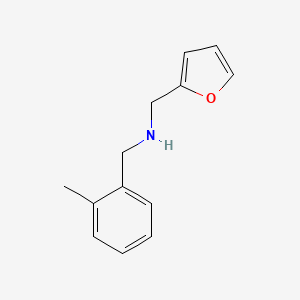

Furan-2-ylmethyl-(2-methyl-benzyl)-amine

Description

Significance of Furan- and Benzylamine-Containing Scaffolds in Advanced Organic Synthesis

Furan (B31954) and benzylamine (B48309) scaffolds are foundational building blocks in the synthesis of complex organic molecules, valued for their reactivity and presence in a multitude of functional materials and biologically active compounds.

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.com Its electron-rich nature makes it susceptible to electrophilic substitution and allows it to participate in various electronic interactions with biomolecules. numberanalytics.comijabbr.com This reactivity has established furan and its derivatives as versatile precursors in the synthesis of a wide range of more complex products. numberanalytics.com Furan scaffolds are integral to numerous compounds with demonstrated biological and pharmaceutical importance. ijabbr.comijabbr.comresearchgate.net Derivatives of furan have been explored for a vast array of therapeutic applications, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. ijabbr.comijabbr.comresearchgate.net The aromaticity of the furan ring can also contribute to the metabolic stability of molecules in which it is incorporated. ijabbr.com

The benzylamine scaffold is another crucial structural motif in organic chemistry. Benzylamine serves as a vital intermediate in the synthesis of active pharmaceutical ingredients and other specialty chemicals. chemicalbook.com Its structure is found in numerous natural products and synthetic compounds. researchgate.net The presence of the benzyl (B1604629) group provides a combination of aromatic and aliphatic characteristics, while the amine group offers a site for a wide variety of chemical transformations. This versatility makes benzylamine derivatives common starting materials or key intermediates in multi-step synthetic pathways.

Current Research Landscape and Academic Interest in Furan-2-ylmethyl-(2-methyl-benzyl)-amine

Direct and extensive research focusing specifically on this compound is limited in publicly available scientific literature. The compound is primarily cataloged in chemical databases, which provide fundamental physicochemical properties. nih.gov However, the academic interest in this molecule stems from its identity as a structural hybrid of the furan and benzylamine scaffolds.

The combination of a furan-2-ylmethyl group with a 2-methyl-benzylamine structure creates a molecule with potential for novel applications. The furan moiety provides a heterocyclic, electron-rich system, while the benzylamine portion offers a reactive amine functional group and a substituted aromatic ring. The methyl substitution on the benzyl ring can influence the molecule's steric and electronic properties, potentially affecting its reactivity and interactions with biological targets compared to its unsubstituted counterpart.

While dedicated studies on its synthesis or application are not prominent, its structure suggests it could be a target for library synthesis in drug discovery programs or as a building block for more complex molecular architectures. The properties listed below are computationally derived and provide a baseline for its chemical identity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H15NO | PubChem nih.gov |

| IUPAC Name | N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine | PubChem nih.gov |

| Molecular Weight | 201.26 g/mol | PubChem nih.gov |

| CAS Number | 225236-01-1 | PubChem nih.gov |

Role of Amine Functionality in Chemical Biology and Medicinal Chemistry Development

The amine functional group, a central feature of this compound, is of paramount importance in the fields of chemical biology and medicinal chemistry. stereoelectronics.orgnumberanalytics.com Amines are organic compounds containing nitrogen atoms with a lone pair of electrons, which makes them both basic and nucleophilic. nih.gov This fundamental chemical property dictates their role in a vast number of biological processes and synthetic drugs. nih.gov

In medicinal chemistry, the amine group is a key pharmacophore found in a high percentage of pharmaceuticals. stereoelectronics.orgdrugdiscoverytrends.com Its ability to participate in molecular interactions is critical for drug-target binding. The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atoms in primary and secondary amines can act as hydrogen bond donors. stereoelectronics.org Under physiological pH, many amines become protonated to form positively charged ammonium (B1175870) ions. This allows for strong ionic interactions with negatively charged residues, such as carboxylate groups, in the binding sites of proteins and enzymes. stereoelectronics.org

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-8,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJDUWRAYBUBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355290 | |

| Record name | Furan-2-ylmethyl-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225236-01-1 | |

| Record name | Furan-2-ylmethyl-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Furan 2 Ylmethyl 2 Methyl Benzyl Amine

Strategic Approaches for the Synthesis of Furan-2-ylmethyl-(2-methyl-benzyl)-amine

The synthesis of this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.

Reductive Amination Protocols for this compound

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient route to this compound. This method typically involves the reaction of furfural (B47365) with 2-methylbenzylamine (B130908) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

The reaction pathway is widely accepted to proceed through the condensation of the carbonyl group of furfural with 2-methylbenzylamine to form a Schiff base (imine). mdpi.com This intermediate is then hydrogenated to yield the final amine product. mdpi.com A variety of reducing agents can be employed, ranging from common hydride reagents to catalytic hydrogenation. The choice of catalyst and reaction conditions plays a crucial role in achieving high selectivity and yield, minimizing side reactions such as the direct reduction of the aldehyde or over-alkylation of the amine. mdpi.com

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd/C | H₂ | Methanol | 50 | 95 | mdpi.com |

| Ni/SBA-15 | H₂ | Ethanol | 100 | ~90 | mdpi.com |

| Ir/SiO₂-SO₃H | H₂ | Ethyl Acetate | Room Temp | - | mdpi.com |

| CuAlOₓ | H₂ | Methanol | 120 | 98 | mdpi.comresearchgate.net |

This table presents representative data for the reductive amination of furanic aldehydes, which is applicable to the synthesis of the target compound.

Multi-component Reaction Pathways Leading to Amine Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, convergent step. tubitak.gov.tr While a specific MCR for the direct synthesis of this compound is not extensively documented, related furan-containing amine derivatives can be synthesized using this approach. For instance, a one-pot furan-thiol-amine multicomponent reaction has been developed to generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.netresearchgate.net This methodology involves the oxidation of a furan (B31954) derivative to generate a reactive intermediate that is then trapped by a thiol and an amine. researchgate.net

Adapting such a strategy could potentially lead to novel pathways for synthesizing derivatives of the target compound, highlighting the versatility of MCRs in generating molecular diversity. tubitak.gov.tr

Catalytic Hydrogenation and Transfer Hydrogenation in Amine Synthesis

Catalytic hydrogenation is a fundamental technique in amine synthesis and can be applied to the formation of this compound. This process can be utilized in the final reduction step of reductive amination or for the reduction of other precursors. For example, the catalytic hydrogenation of the furan ring itself can be a competing reaction, and the choice of catalyst is critical to control the selectivity. mdpi.com Palladium-based catalysts, for instance, have shown high activity in the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen, employing a hydrogen donor molecule in the presence of a catalyst. This method can be advantageous for laboratory-scale synthesis due to its operational simplicity.

| Catalyst | Hydrogen Source | Reaction | Reference |

| Pd/TiO₂ | H₂ | Selective hydrogenation of furfural | tubitak.gov.tr |

| Ru/C | H₂ | Synthesis of primary and secondary amines | researchgate.net |

| Ti₃C₂Tz MXene | H₂ or 2-propanol | Hydrogenation of furfural to furfuryl alcohol | researchgate.net |

This table illustrates various catalysts and their applications in hydrogenation reactions relevant to furan chemistry.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, this translates to the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. frontiersin.org Furan derivatives themselves are often derived from biomass, positioning them as key platform molecules in sustainable chemistry. rsc.org

Recent advancements have focused on developing synthesis methods that utilize green solvents like ionic liquids and deep eutectic solvents. numberanalytics.com Furthermore, the development of heterogeneous catalysts that can be easily recovered and recycled aligns with the goals of green chemistry by minimizing waste and improving atom economy. frontiersin.org The use of flow reactors in reductive amination processes also offers a more sustainable and efficient alternative to traditional batch reactors. mdpi.com

Chemical Reactivity and Transformational Chemistry of this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the furan ring, the secondary amine, and the benzyl (B1604629) group.

Oxidative Transformations of the Furan Ring System

The furan ring is susceptible to oxidative transformations, which can lead to a variety of valuable synthetic intermediates. urfu.ru The oxidation of furans can result in dearomatization, forming unsaturated 1,4-dicarbonyl compounds. urfu.ru In the case of furfurylamines, this oxidative transformation can lead to the formation of pyridinones through a process known as the aza-Achmatowicz reaction. urfu.ruorganicreactions.org

The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions employed. Oxidative cleavage of the furan ring can yield 1,4-dicarbonyl compounds, which are versatile building blocks in organic synthesis. organicreactions.org

| Oxidizing Agent | Potential Product(s) | Reference |

| m-CPBA | Unsaturated 1,4-dicarbonyls | researchgate.net |

| N-Bromosuccinimide (NBS) | Dearomatized furan derivatives | researchgate.net |

| (Dicarboxyiodo)benzenes | Rearrangement products via carbodiimide (B86325) intermediates | rsc.org |

This table outlines potential outcomes of the oxidation of the furan ring based on related systems.

The presence of the amine functionality can also influence the course of the oxidation, potentially leading to intramolecular cyclization reactions. urfu.ru For example, the oxidation of substituted 2-(2-aminobenzyl)furans can lead to the formation of indole (B1671886) derivatives. urfu.ru These transformations highlight the rich and diverse reactivity of the furan ring within the target molecule.

Reduction of the Benzylamine (B48309) Moiety and Related Functional Groups

The benzylamine moiety within this compound is susceptible to reductive cleavage, a reaction of significant synthetic utility for the deprotection of amines. Catalytic transfer hydrogenolysis is a commonly employed method for the removal of the N-benzyl group. mdma.ch This process typically involves a palladium catalyst, often on a carbon support (Pd/C), and a hydrogen donor such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate. mdma.ch

The reaction proceeds under relatively mild conditions, offering a selective method for cleaving the C-N bond of the benzyl group without affecting the furan ring or other sensitive functional groups that might be present on a more complex derivative. This debenzylation strategy is particularly valuable in multi-step syntheses where the amine needs to be protected and later revealed for further functionalization.

| Reaction Type | Reagents/Catalysts | Hydrogen Donor | Typical Conditions |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | Reflux in Methanol |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C | Hydrazine Hydrate | Reflux in Alcoholic Solvents |

This selective deprotection is a key strategy in the synthesis of complex molecules where the secondary amine resulting from the cleavage is a crucial intermediate for subsequent reactions.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The this compound molecule contains two aromatic rings that can potentially undergo substitution reactions: the furan ring and the 2-methylphenyl ring.

Electrophilic Substitution:

The furan ring is known to be highly activated towards electrophilic aromatic substitution, often reacting under milder conditions than benzene (B151609). Substitution typically occurs at the C5 position, which is para to the existing substituent and the most electron-rich position. A well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. ijpcbs.comcambridge.org This reaction utilizes a Vilsmeier reagent, generated from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the furan ring, likely at the C5 position. ijpcbs.comcambridge.org

The 2-methylphenyl ring is also activated towards electrophilic aromatic substitution by the electron-donating methyl group, which directs incoming electrophiles to the ortho and para positions. However, the furan ring is generally more reactive, suggesting that electrophilic substitution would preferentially occur on the furan moiety.

Another approach to functionalizing the furan ring is through lithiation followed by quenching with an electrophile. Treatment of furan derivatives with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the C5 position, generating a potent nucleophile that can react with a wide range of electrophiles. reddit.com

Nucleophilic Substitution:

Nucleophilic aromatic substitution on an unsubstituted furan ring is generally challenging due to the electron-rich nature of the ring. However, if the furan ring is substituted with a good leaving group, such as a halide, at the C2 or C5 position, nucleophilic substitution can be achieved, particularly if the ring is also activated by electron-withdrawing groups. For instance, a 2-halofuran could potentially react with a nucleophile like 2-methylbenzylamine, although this would be a different synthetic approach to the target molecule or its analogs.

Derivatization Strategies and Formation of Complex Molecular Architectures

The secondary amine in this compound serves as a key functional handle for a variety of derivatization reactions, enabling the construction of more complex molecular structures. Standard reactions for secondary amines can be readily applied, including acylation, alkylation, and sulfonylation.

For example, acylation with acid chlorides or anhydrides in the presence of a base would yield the corresponding amides. Alkylation with alkyl halides can introduce further substituents on the nitrogen atom, leading to tertiary amines. These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity.

The furan ring itself can be a precursor to other heterocyclic systems. For instance, the photooxidation of furan derivatives can generate a 1,4-dielectrophile that, upon reaction with an amine nucleophile, can lead to the formation of pyrrolidinone structures. chemistryviews.org This transformation opens a pathway to nitrogen-containing polycycles. chemistryviews.org

Advanced Spectroscopic Characterization and Structural Elucidation of Furan 2 Ylmethyl 2 Methyl Benzyl Amine

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is instrumental in determining the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For Furan-2-ylmethyl-(2-methyl-benzyl)-amine, high-resolution mass spectrometry can confirm the elemental composition, while tandem mass spectrometry (MS/MS) experiments are employed to induce and analyze fragmentation patterns, which serve as a molecular fingerprint.

In GC/MS analysis, the compound is first vaporized and separated from other components on a chromatographic column before entering the mass spectrometer. Ionization is typically achieved through electron impact (EI), a high-energy process that often leads to extensive fragmentation.

Molecular Ion and Fragmentation Pattern:

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at an m/z of 201. The fragmentation of this molecular ion is predicted to be dominated by cleavages at the bonds adjacent to the nitrogen atom (α-cleavage), which is a characteristic fragmentation pathway for amines. scielo.br The stability of the resulting fragments, particularly those stabilized by the aromatic furan (B31954) and benzene (B151609) rings, dictates the major peaks observed in the spectrum.

The primary fragmentation pathways anticipated for this compound in GC/MS are:

Formation of the 2-methylbenzyl cation: Cleavage of the C-N bond between the nitrogen and the furan-2-ylmethyl group would result in the formation of the 2-methylbenzyl cation. This fragment is expected to be prominent due to the stability of the benzyl (B1604629) cation.

Formation of the furfuryl cation: Conversely, cleavage of the C-N bond between the nitrogen and the 2-methylbenzyl group would lead to the formation of the furfuryl cation.

Tropylium (B1234903) ion formation: The benzyl and methylbenzyl cations are known to rearrange to the highly stable tropylium ion, which is a common feature in the mass spectra of compounds containing a benzyl moiety. nih.gov

A study on the closely related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, revealed characteristic fragments resulting from the rupture of the C-N bonds. scielo.br For the parent amine, N-benzyl-1-(furan-2-yl)methanamine, a base peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), was observed. researchgate.net Based on these principles, the expected key fragments for this compound are detailed in the table below.

Interactive Data Table: Predicted GC/MS Fragmentation of this compound

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Significance |

| Molecular Ion | [C₁₃H₁₅NO]⁺˙ | 201 | Confirms the molecular weight of the compound. |

| 2-methylbenzyl cation | [C₈H₉]⁺ | 105 | Result of α-cleavage, indicating the presence of the 2-methylbenzyl group. |

| Tropylium ion | [C₇H₇]⁺ | 91 | A common and stable rearrangement product from benzyl-containing fragments. |

| Furfuryl cation | [C₅H₅O]⁺ | 81 | Result of α-cleavage, confirming the furan-2-ylmethyl moiety. |

| Furan-2-ylmethyl-amine radical cation | [C₅H₆N]⁺˙ | 80 | Resulting from cleavage of the benzyl C-N bond. |

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, ESI typically generates protonated molecules [M+H]⁺. This technique is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the protonated molecule in a controlled manner, providing valuable structural information.

Protonated Molecule and Collision-Induced Dissociation (CID):

In an ESI-MS experiment, this compound is expected to be readily detected as its protonated form, [C₁₃H₁₅NO+H]⁺, at an m/z of 202. The fragmentation of this protonated molecule, induced by collision with an inert gas (Collision-Induced Dissociation - CID), would likely proceed through pathways that differ from the high-energy EI fragmentation.

Studies on the fragmentation of protonated benzylamines have shown that a common initial fragmentation step is the neutral loss of ammonia (B1221849) (NH₃) or an amine. nih.govresearchgate.net For a secondary amine like the title compound, the fragmentation is more complex. The protonation is likely to occur at the nitrogen atom, creating a secondary ammonium (B1175870) ion.

The CID of the [M+H]⁺ ion of this compound is anticipated to involve the following key fragmentation steps:

Cleavage of the C-N bonds: Similar to EI, the bonds adjacent to the protonated nitrogen are susceptible to cleavage. This would lead to the formation of charged 2-methylbenzyl or furfuryl species.

Loss of a neutral molecule: The fragmentation may also proceed via the loss of a neutral molecule, such as furan-2-ylmethanamine or 2-methylbenzylamine (B130908), depending on which part of the molecule carries the charge. Research on related protonated benzylamines indicates that the loss of the benzyl group as a carbocation is a frequent occurrence. nih.gov

The predicted fragmentation pattern under ESI-MS/MS conditions is summarized in the following table.

Interactive Data Table: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion | m/z | Predicted Fragment Ion | m/z | Proposed Neutral Loss |

| [C₁₃H₁₅NO+H]⁺ | 202 | [C₈H₉]⁺ | 105 | C₅H₇NO (Furan-2-ylmethanamine) |

| [C₁₃H₁₅NO+H]⁺ | 202 | [C₅H₆NO]⁺ | 96 | C₈H₁₀ (o-xylene) |

| [C₁₃H₁₅NO+H]⁺ | 202 | [C₇H₇]⁺ | 91 | Rearrangement and loss from the benzyl moiety. |

| [C₁₃H₁₅NO+H]⁺ | 202 | [C₅H₅O]⁺ | 81 | C₈H₁₁N (2-methylbenzylamine) |

Computational Chemistry and Theoretical Investigations of Furan 2 Ylmethyl 2 Methyl Benzyl Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. edu.krd It is frequently employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy. nih.govnih.gov For a molecule like Furan-2-ylmethyl-(2-methyl-benzyl)-amine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide fundamental insights into its chemical nature. edu.krdwu.ac.th

The first step in a computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For this compound, this involves mapping the potential energy surface by systematically rotating the single bonds, particularly the C-N and C-C bonds connecting the furan (B31954), methylamine, and benzyl (B1604629) groups. This process identifies various conformers and the most stable isomer, which corresponds to the global minimum on the potential energy surface. wu.ac.th Studies on similar flexible molecules demonstrate that multiple low-energy conformers can exist, and their relative stability is determined by factors such as steric hindrance and intramolecular interactions. nih.gov The optimized geometrical parameters, including bond lengths and angles, provide the foundational data for all subsequent calculations. bhu.ac.in

Table 1: Representative Theoretical Bond Lengths and Angles for a Furan-Amine Structure Data is illustrative and based on DFT calculations of analogous structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G++) |

| Bond Length | C-O (Furan) | 1.36 Å |

| C=C (Furan) | 1.35 Å | |

| C-C (Furan) | 1.44 Å | |

| C-N | 1.46 Å | |

| N-C (Benzyl) | 1.47 Å | |

| Bond Angle | C-N-C | 112.5° |

| Furan-C-N | 114.0° | |

| N-C-Benzyl | 113.2° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.netmdpi.com These theoretical spectra can be compared with experimental data, if available, to validate the accuracy of the computational model. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or ring deformations. scirp.org For this compound, characteristic peaks would be expected for the furan ring (C-O and C=C stretching), the benzyl group (aromatic C-H and C=C stretching), and the amine linker (C-N stretching and N-H bending). mdpi.com Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich furan and benzyl rings, while the LUMO may be distributed across the entire molecule. Analysis of these orbitals helps predict how the molecule will interact with other chemical species. edu.krd

Table 2: Illustrative Frontier Orbital Energies for a Benzylamine (B48309) Derivative Calculated using DFT B3LYP/6-31G+(d,p). Values are hypothetical examples.

| Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital |

| LUMO | -1.15 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.10 | Indicator of Chemical Reactivity |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. wolfram.comnumberanalytics.com Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.inresearchgate.net Green and yellow regions represent neutral or slightly negative potential, respectively. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atom of the furan ring and the nitrogen atom of the amine group, identifying them as primary sites for electrophilic interaction. nih.gov Positive potentials would be expected around the hydrogen atoms. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. nih.govacs.org This involves locating transition states (the highest energy point along the reaction coordinate) and intermediates. globethesis.com By calculating the activation energies, chemists can predict the feasibility and kinetics of a proposed reaction. mdpi.com For this compound, such calculations could be used to study its synthesis, degradation, or metabolic pathways. For example, the mechanism of its formation via reductive amination could be modeled to understand the energetics of the imine intermediate and the subsequent reduction step. These theoretical methods provide insights that are often difficult to obtain through experimental means alone. acs.org

In Silico Molecular Docking Studies of this compound Analogues (focus on theoretical binding modes and interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijper.orgresearchgate.net It is widely used in drug discovery to screen virtual libraries of compounds against a biological target. nih.govasianpubs.org While no specific docking studies exist for this compound, studies on analogues with furan and benzylamine scaffolds are common. nih.govmdpi.com

These in silico studies reveal the theoretical binding modes and key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. ijper.orgnih.gov For instance, docking studies of furan-containing compounds have identified crucial interactions with enzyme active sites. ijper.orgnih.gov Similarly, benzylamine derivatives are known to bind to various receptors, with the amine group often forming salt bridges or hydrogen bonds with acidic residues like aspartate in the binding pocket. nih.gov A docking simulation of this compound against a hypothetical target would likely show the furan and benzyl groups occupying hydrophobic pockets, while the central amine nitrogen could act as a hydrogen bond donor or acceptor. researchgate.net The docking score, an estimation of the binding affinity, helps to rank different compounds and prioritize them for further experimental testing. ijper.org

Table 3: Common Molecular Interactions in Docking Studies

| Interaction Type | Description | Potential Groups in Target Compound |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Amine Nitrogen (as donor/acceptor) |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Furan ring, Benzyl ring |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Furan ring, Benzyl ring |

| Salt Bridge | Combination of hydrogen bonding and electrostatic interaction between charged groups. | Protonated Amine Nitrogen |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies Pertaining to Furan 2 Ylmethyl 2 Methyl Benzyl Amine

Design and Synthesis of Furan-2-ylmethyl-(2-methyl-benzyl)-amine Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aiming to enhance desired properties by altering the molecular structure. The synthesis of these new chemical entities often involves multi-step processes tailored to introduce specific functional groups onto the parent scaffold.

The furan (B31954) ring is a key heterocyclic motif that can be subjected to various modifications to probe its role in molecular interactions. nih.govresearchgate.net Investigations into related furan-containing compounds, such as the bioactive molecule YC-1, have shown that the furan moiety is critical for activity. nih.govresearchgate.net Modifications can range from simple substitutions on the ring to more complex alterations of the ring itself.

Research on furan derivatives has explored several modification strategies:

Substitution: Introducing substituents at various positions on the furan ring can significantly alter electronic properties and steric profile. For instance, adding a hydroxymethyl group at the 5-position of the furan ring, as seen in the YC-1 scaffold, is a common strategy. nih.govresearchgate.net

Ring Alteration: The furan ring can be replaced by other heterocyclic systems to evaluate the importance of the oxygen heteroatom and the aromatic system. For example, replacing a furan with a thiophene (B33073) or pyridine (B92270) ring can lead to compounds with different potencies and selectivities. acs.org In one study, a furan derivative demonstrated potent activity in a series of N-benzyl-2-phenylpyrimidin-4-amine compounds. acs.org

Ring Opening and Recyclization: Chemical treatments can induce the furan ring to open and subsequently recyclize, forming new structures like benzofurans. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes have been rearranged into corresponding 3-R-benzo[b]furan derivatives. mdpi.com

These modifications are crucial for developing a comprehensive SAR and understanding the structural requirements for a compound's function. utripoli.edu.ly

The benzyl (B1604629) group of this compound is another prime target for modification to fine-tune its properties. The nature and position of substituents on the aromatic ring can dramatically influence reaction rates and biological activity through electronic and steric effects. researchgate.net

Studies on various benzylamine (B48309) derivatives have provided the following insights:

Electronic Effects: Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), generally increase the rate of nucleophilic substitution reactions involving the amine. researchgate.net Conversely, electron-withdrawing groups like fluoro (-F), chloro (-Cl), or nitro (-NO2) tend to decrease the reaction rate. researchgate.net

Positional Isomerism: The position of the substituent is critical. In studies of YC-1 analogues, fluoro or cyano substitution at the ortho position of the benzyl ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov

Multiple Substitutions: Introducing multiple substituents can lead to additive or synergistic effects. For example, a 3,5-difluoro substitution on a benzyl ring showed potencies comparable to a single 3-fluoro substitution in one series of kinase inhibitors. researchgate.net Dibenzyloxy derivatives, such as (2,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, have also been synthesized for further investigation. scbt.com

The table below summarizes the effects of various substituents on the benzyl ring based on findings from related benzylamine compounds.

| Substituent | Position | General Effect on Activity/Reactivity | Reference |

| Fluoro (-F) | ortho | Increased inhibitory activity | nih.gov |

| Fluoro (-F) | meta, para | Reduced inhibitory activity | nih.gov |

| Cyano (-CN) | ortho | Increased inhibitory activity | nih.gov |

| Methoxy (-OCH3) | para | Increased rate of SN2 reactions | researchgate.net |

| Methyl (-CH3) | para | Increased rate of SN2 reactions | researchgate.net |

| Chloro (-Cl) | para | Decreased rate of SN2 reactions | researchgate.net |

| 3,5-Difluoro | meta | Potency comparable to mono-fluoro substitution | researchgate.net |

The secondary amine nitrogen in this compound is a reactive site that can be readily modified, most commonly through acylation to form amide derivatives. This transformation significantly alters the chemical nature of the nitrogen, removing its basicity and introducing a planar, rigid carbonyl group, which can impact conformational flexibility and hydrogen bonding capabilities. scielo.br

The synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide, a direct amide derivative, has been achieved with high yields (>90%) via acylation using acetic anhydride. scielo.br Spectroscopic analysis of this amide revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution due to the partial double-bond character of the C-N amide bond. This results in the existence of multiple stable conformations, or rotamers. scielo.br Such conformational restrictions can be critical for locking the molecule into a bioactive shape. The formation of amide derivatives is also a key step in the synthesis of more complex molecules where the furan and benzyl moieties are linked to other functional groups. evitachem.com

Comparative Structural Analysis of this compound and Related Compounds

A comparative structural analysis provides a deeper understanding of the conformational space available to this compound and its analogues. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.

A detailed study on the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide using 1D and 2D NMR techniques confirmed the presence of distinct E and Z isomers in solution at room temperature. scielo.br This observation highlights the impact of converting the amine to an amide, which introduces a significant rotational barrier around the amide C-N bond. Theoretical calculations complemented these experimental findings, predicting nine stable conformations (four Z and five E structures). scielo.br While the parent amine is more flexible, the formation of amide or other derivatives can introduce conformational rigidity that may be essential for binding to a biological target.

Computational Approaches for Predicting Structure-Activity Relationships

Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding the design of more effective analogues. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent methods used in this field.

For furan-containing compounds, QSAR studies have been employed to build predictive models. researchgate.net These models use calculated molecular descriptors to create a mathematical equation that correlates a compound's structure with its biological activity. For a series of 4-(N,N-diarylmethylamines) furan-2(5H)-one derivatives, a QSAR model was generated using Genetic Function Approximation (GFA) which showed good statistical robustness. researchgate.net

Molecular docking simulations provide insights into how a ligand might bind to a protein's active site. Such studies on furan derivatives have helped to understand key interactions, like hydrogen bonding and hydrophobic interactions, with target residues. researchgate.net For instance, docking studies on furan-2(5H)-one derivatives against the acetylcholine (B1216132) binding protein (AChBP) identified the compound with the highest binding energy and elucidated its binding mode, which informed the design of new, potentially more active compounds. researchgate.net These computational approaches are instrumental in prioritizing synthetic targets and rationalizing observed SAR data.

Future Research Directions and Translational Perspectives for Furan 2 Ylmethyl 2 Methyl Benzyl Amine

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of secondary amines like Furan-2-ylmethyl-(2-methyl-benzyl)-amine often involves reductive amination of furfural (B47365) with 2-methylbenzylamine (B130908). While effective, future research should focus on developing more efficient, sustainable, and scalable synthetic routes.

Key Research Avenues:

Catalytic Systems: Exploration of novel heterogeneous catalysts, such as supported noble metals (e.g., Pd, Ru) or non-noble metal catalysts (e.g., Ni, Co), could enhance reaction efficiency under milder conditions, such as lower temperatures and pressures. mdpi.comrsc.org

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up for potential industrial applications.

Green Chemistry Approaches: Utilizing bio-based solvents, microwave-assisted synthesis, or enzymatic processes would align with the principles of sustainable chemistry, reducing the environmental footprint of the synthesis. researchgate.net

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, lower solvent usage, improved atom economy. nih.gov | Catalyst compatibility, sequential reaction optimization. |

| Advanced Catalysis | Higher yields, milder reaction conditions, catalyst recyclability. mdpi.com | Development of novel nano-catalysts, bifunctional catalysts. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. | Reactor design, optimization of flow rates and residence times. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. researchgate.net | Bio-based solvents, enzymatic catalysts, energy efficiency. |

Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the properties and behavior of this compound before committing to extensive laboratory work. These in silico methods can guide synthesis and biological testing.

Key Research Avenues:

Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) can be used to model the molecule's electronic structure, predict its reactivity, and understand reaction mechanisms. acs.orgresearchgate.net This can help in optimizing synthetic conditions and predicting metabolic pathways.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents and potential biological targets, such as proteins or nucleic acids. psu.edu

Docking and Virtual Screening: If a potential biological target is hypothesized, molecular docking can predict the binding mode and affinity of this compound to the target's active site. mdpi.com This is a crucial first step in structure-based drug design.

The table below outlines key parameters that could be derived from computational studies.

| Computational Method | Predicted Properties and Insights |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential maps, reaction energetics, spectroscopic properties. acs.org |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, binding free energies. psu.edu |

| Molecular Docking | Binding poses, interaction fingerprints (e.g., hydrogen bonds, hydrophobic contacts), docking scores. mdpi.com |

Comprehensive Elucidation of Structure-Activity Relationships for Targeted Applications

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a molecule for a specific application, be it in medicine or materials science. orientjchem.org For this compound, a systematic SAR study would involve synthesizing a library of related compounds and evaluating how structural modifications affect a desired activity.

Key Research Avenues:

Furan (B31954) Ring Modification: Investigating the effect of substituents at the 3, 4, and 5-positions of the furan ring. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties and reactivity of the molecule. orientjchem.orgiiarjournals.org

Benzyl (B1604629) Group Modification: Varying the position and nature of the substituent on the phenyl ring (e.g., moving the methyl group or replacing it with halogens, methoxy (B1213986), or nitro groups) can impact lipophilicity and steric interactions.

Amine Linker Modification: Altering the linker between the two aromatic systems, for instance, by introducing conformational constraints, could enhance binding affinity to a specific target.

A hypothetical SAR exploration for a potential anticancer application is outlined below.

| Modification Site | Example Modification | Hypothesized Impact on Activity |

| Furan Ring | Add a nitro group at the 5-position. | May enhance anticancer activity, as seen in other nitrofuran derivatives. orientjchem.orgresearchgate.net |

| Benzyl Ring | Replace the 2-methyl with a 4-chloro group. | Increases lipophilicity, potentially improving cell membrane permeability. |

| Amine Linker | N-methylation. | Alters basicity and steric profile, could affect target binding. |

Exploration of Undiscovered Biological Targets and Deeper Mechanistic Insights

The structural motifs within this compound suggest several plausible, yet unexplored, biological activities. Furan-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comnih.govscispace.com

Key Research Avenues:

Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammatory pathways (e.g., COX enzymes). orientjchem.orgresearchgate.net

Enzyme Inhibition Assays: Based on its structure, the molecule could be a candidate for inhibiting enzymes such as monoamine oxidases (MAOs), which are targets for antidepressants, or tubulin polymerization, a target for anticancer agents. nih.govutripoli.edu.ly

Mechanism of Action Studies: If significant activity is identified, further studies would be necessary to elucidate the precise molecular mechanism. This could involve techniques like transcriptomics, proteomics, and cell-based reporter assays to identify the affected signaling pathways.

Design and Synthesis of Next-Generation Analogues with Tunable Properties

The knowledge gained from SAR and mechanistic studies will pave the way for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.

Key Research Avenues:

Bioisosteric Replacement: The furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the importance of the oxygen heteroatom and potentially improve metabolic stability.

Scaffold Hopping: Using the core structure as a starting point, computational tools can help identify novel scaffolds that maintain the key pharmacophoric features while possessing entirely different chemical backbones.

Hybrid Molecule Design: The molecule could be conjugated with other known bioactive fragments to create hybrid compounds with dual modes of action. For example, linking it to a known DNA-intercalating agent could produce a potent anticancer compound. google.com

The table below presents potential strategies for analogue design.

| Design Strategy | Example | Desired Outcome |

| Bioisosteric Replacement | Replace furan with thiophene. | Modulate electronic properties and metabolic stability. |

| Substituent Tuning | Introduce a sulfonamide group on the benzyl ring. | Improve water solubility and introduce new hydrogen bonding interactions. researchgate.net |

| Conformational Constraint | Incorporate the amine into a piperidine (B6355638) ring. | Reduce flexibility, potentially increasing binding affinity and selectivity. |

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, potentially leading to novel discoveries in medicine, materials science, and beyond.

Q & A

Basic: What are optimized synthetic protocols for Furan-2-ylmethyl-(2-methyl-benzyl)-amine?

Methodological Answer:

The compound can be synthesized via reductive amination using a palladium-based catalyst. A validated protocol involves:

- Reactants : 2-methyl-benzylamine, furan-2-carbaldehyde, and 1.1 wt% Pd/NiO catalyst.

- Conditions : Reaction under hydrogen atmosphere at 25°C for 10 hours in a 50 mL reaction tube.

- Purification : Crude product is filtered and evaporated without chromatography, yielding >90% purity (based on analogous protocols for similar amines) .

| Parameter | Details |

|---|---|

| Catalyst | Pd/NiO (1.1 wt%) |

| Reaction Time | 10 hours |

| Temperature | 25°C |

| Yield | ~95% (estimated from analogous reactions) |

| Characterization | NMR (400 MHz, CDCl) |

Advanced Consideration : Mechanistic studies using DFT calculations can optimize catalyst selectivity by analyzing transition states in the reductive amination pathway.

Advanced: How can computational methods predict the compound’s reactivity or bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For example, the furan ring’s electron-rich nature may drive interactions with biological targets .

- Molecular Docking : Simulate binding affinities to enzymes (e.g., Mtb targets) using software like AutoDock Vina. Compare results to structurally related compounds like furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine, which showed MIC = 40 μg/mL against Mtb .

- QSAR Models : Train models on analogs (e.g., from PubChem) to predict ADMET properties or toxicity.

Basic: What spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

- NMR : Key peaks include:

- Aromatic protons (6.5–7.5 ppm for benzyl and furan groups).

- Methylene protons (-CH-NH-) at ~3.5–4.0 ppm.

- Mass Spectrometry (MS) : Molecular ion peak at m/z = 215 (CHNO).

- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm) and furan C-O (1010–1050 cm) .

Advanced: How can structural ambiguities be resolved using crystallography?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol.

- Refinement : Use SHELXL (from the SHELX suite) for structure refinement. Key metrics:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between aromatic rings) .

Basic: What in vitro assays evaluate its biological activity?

Methodological Answer:

- Antimicrobial Assays :

- MIC Testing : Use Mtb H37Rv strains in Middlebrook 7H9 broth. A related furan-amine analog showed MIC = 40 μg/mL .

- Resazurin Microplate Assay : Measure metabolic inhibition in bacteria.

- Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) via MTT assay to establish selectivity indices.

Advanced: How can structure-activity relationship (SAR) studies enhance bioactivity?

Methodological Answer:

- Substituent Variation :

- Benzyl Group : Introduce electron-withdrawing groups (e.g., -NO) to modulate electronic effects.

- Furan Ring : Replace with thiophene or pyridine to assess heterocyclic effects (see for thiophene analogs).

- Pharmacophore Modeling : Identify critical moieties (e.g., amine group for H-bonding) using tools like Schrödinger’s Phase .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- GHS Hazards : Based on analogs (e.g., (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine), classify as:

- H302 : Harmful if swallowed.

- H315/H319 : Causes skin/eye irritation.

- H335 : May cause respiratory irritation .

- PPE : Nitrile gloves, lab coat, and fume hood use.

- Storage : In airtight containers at –20°C to prevent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.